molecular formula C20H24FNO6 B4042878 N-benzyl-2-[2-(4-fluorophenoxy)ethoxy]-N-methylethanamine oxalate

N-benzyl-2-[2-(4-fluorophenoxy)ethoxy]-N-methylethanamine oxalate

Cat. No.: B4042878
M. Wt: 393.4 g/mol
InChI Key: CNPIZOFEYOXMGA-UHFFFAOYSA-N
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Description

N-benzyl-2-[2-(4-fluorophenoxy)ethoxy]-N-methylethanamine oxalate is a useful research compound. Its molecular formula is C20H24FNO6 and its molecular weight is 393.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 393.15876565 g/mol and the complexity rating of the compound is 348. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Positron Emission Tomography Probes for Alzheimer's Disease : A study by Cui et al. (2012) involved the synthesis and evaluation of radiofluoro-pegylated phenylbenzoxazole derivatives, including N-benzyl-2-[2-(4-fluorophenoxy)ethoxy]-N-methylethanamine oxalate, as probes for imaging cerebral β-amyloid plaques in Alzheimer's disease using positron emission tomography (PET) (Cui et al., 2012).

  • Fluorescent Chemosensor for Metal Ions : Li et al. (2014) synthesized a new fluorescent sensor that included a derivative of this compound. This sensor showed selectivity and sensitivity with a fluorescence enhancement to Zn(2+) over other cations in solution, highlighting its potential in metal ion detection (Li et al., 2014).

  • Fluoroionophores for Metal Detection : Hong et al. (2012) developed fluoroionophores based on diamine-salicylaldehyde derivatives, including this compound, for spectral diversity when interacting with various metal cations. This research is significant for metal recognition and detection (Hong et al., 2012).

  • Electron Transport Layer in Solar Cells : Pozo et al. (2017) characterized solar cells with PEIE (Polyethylenimine, Ethoxylated) as an electron transport layer (ETL), where compounds including this compound played a role. This study contributes to the understanding of material degradation in solar cells (Pozo et al., 2017).

  • Serotonin Receptors in Alzheimer's Disease : Kepe et al. (2006) used a selective serotonin 1A molecular imaging probe, which includes a derivative of this compound, in PET for quantification of serotonin 1A receptor densities in Alzheimer's disease patients. This research provides insights into the neurochemical changes in Alzheimer's disease (Kepe et al., 2006).

Properties

IUPAC Name

N-benzyl-2-[2-(4-fluorophenoxy)ethoxy]-N-methylethanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FNO2.C2H2O4/c1-20(15-16-5-3-2-4-6-16)11-12-21-13-14-22-18-9-7-17(19)8-10-18;3-1(4)2(5)6/h2-10H,11-15H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNPIZOFEYOXMGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOCCOC1=CC=C(C=C1)F)CC2=CC=CC=C2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.